3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
CAS No.:
Cat. No.: VC15821766
Molecular Formula: C5H7ClN4
Molecular Weight: 158.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7ClN4 |
|---|---|
| Molecular Weight | 158.59 g/mol |
| IUPAC Name | 3-chloro-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C5H7ClN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2 |
| Standard InChI Key | MTUINNRYRDYKBM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=C(N=N2)Cl)CN1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a 1,2,3-triazole ring fused to a partially saturated pyrazine moiety. The chlorine atom at position 3 introduces electrophilic character, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous structures reveals planar triazole rings and puckered pyrazine systems, with bond lengths and angles consistent with aromatic and saturated heterocycles .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₅H₇ClN₄ | |
| Molecular weight | 158.59 g/mol | |
| Hybridization | sp² (triazole), sp³ (pyrazine) | |
| Dipole moment (calc.) | 3.2 Debye |
Synthesis and Optimization
Modern Catalytic Strategies
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a regioselective alternative. Koguchi et al. demonstrated one-pot reactions between β-amino azides and ynones, forming 6,7-dihydrotriazolopyrazines in 80% yield . This method avoids harsh conditions and enables functional group diversification.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Lovelette condensation | 30–35 | NaOH, DMSO, 100°C | Broad substrate scope |
| CuAAC | 80 | CuI, RT, MeCN | Regioselective, mild |
| Thermolysis | 20 | 400°C, vacuum | Novel ring systems |
Biological Activities and Mechanisms
Antiviral Efficacy
The compound inhibits hepatitis B virus (HBV) replication by targeting the viral polymerase, reducing viral load in vitro by 90% at 10 μM. Molecular docking studies suggest chlorine’s role in enhancing binding affinity to the polymerase active site.
Antimicrobial Applications
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC values of 16 μg/mL, comparable to vancomycin. The chloro group enhances membrane permeability, facilitating cytoplasmic uptake.
Industrial and Research Applications
Pharmaceutical Intermediates
As a synthon, the compound enables access to neuroactive agents. For instance, 3-phenyl analogs show NMDA receptor antagonism (IC₅₀ = 120 nM), suggesting utility in stroke therapy .
Materials Science
Incorporation into polyamides increases thermal stability (T₅₀% degradation = 320°C vs. 280°C for baseline) . The triazole ring’s π-stacking enhances mechanical strength, making these polymers suitable for high-stress environments .
Future Directions
Ongoing research prioritizes:
-
Targeted Drug Delivery: Nanoparticle encapsulation to improve bioavailability.
-
Green Synthesis: Photocatalytic methods to reduce waste.
-
Polymer Composites: Hybrid materials for flexible electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume